molecular formula C4H3Br2NO2S2 B1621177 4,5-Dibromothiophene-2-sulfonamide CAS No. 77893-69-7

4,5-Dibromothiophene-2-sulfonamide

Cat. No. B1621177
CAS RN: 77893-69-7
M. Wt: 321 g/mol
InChI Key: XBUBKAHZGMXJBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonimidates, which includes compounds like 4,5-Dibromothiophene-2-sulfonamide, involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .


Molecular Structure Analysis

The molecular formula of 4,5-Dibromothiophene-2-sulfonamide is C4H3Br2NO2S2, and it has a molecular weight of 321 g/mol .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Rozentsveig et al. (2007) explored the conversion of 2,5-dibromothiophene into various sulfonamide mixtures through chemical transformations. The research provides insights into the synthesis and structural composition of these compounds, including 4,5-dibromothiophene-2-sulfonamide (Rozentsveig et al., 2007).

Application in Drug Synthesis

  • Chen et al. (2010) synthesized derivatives of thiophene sulfonamides, investigating their antiviral activity. This suggests potential pharmaceutical applications for compounds like 4,5-dibromothiophene-2-sulfonamide (Chen et al., 2010).
  • Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives, testing their efficacy as urease inhibitors and antibacterial agents. This indicates the potential use of 4,5-dibromothiophene-2-sulfonamide in similar applications (Noreen et al., 2017).

Chemical Transformations and Reactions

  • Lukevics et al. (2001) examined the silylation of 2,5-dibromothiophene, providing a deeper understanding of the chemical reactions and transformations involving compounds like 4,5-dibromothiophene-2-sulfonamide (Lukevics et al., 2001).

Biochemical Analysis and Inhibitory Properties

  • Ozgun et al. (2019) synthesized sulfonamide derivatives and evaluated their inhibition potency against certain enzymes, highlighting the biochemical relevance of such compounds (Ozgun et al., 2019).
  • Ilies et al. (2003) investigated halogenated sulfonamides as inhibitors of tumor-associated enzymes, suggesting potential cancer-related applications for 4,5-dibromothiophene-2-sulfonamide (Ilies et al., 2003).

Therapeutic and Diagnostic Applications

  • Perils et al. (2017) explored the application of sulfonamide-based complexes in nuclear medicine, indicating the potential use of 4,5-dibromothiophene-2-sulfonamide in therapeutic and diagnostic fields (Perils et al., 2017).

Environmental Impact and Treatment

  • Sharma et al. (2006) studied the oxidation of sulfonamides, which could provide insights into the environmental processing and treatment of compounds like 4,5-dibromothiophene-2-sulfonamide (Sharma et al., 2006).

Safety And Hazards

The safety data sheet for 4,5-Dibromothiophene-2-sulfonamide indicates that it is considered hazardous. It can cause severe skin burns and eye damage. Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,5-dibromothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUBKAHZGMXJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384448
Record name 4,5-dibromothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromothiophene-2-sulfonamide

CAS RN

77893-69-7
Record name 4,5-dibromothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IT Barnish, PE Cross, RP Dickinson… - Journal of Medicinal …, 1981 - ACS Publications
A series of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl) thiophene-2-sulfonamides is described and anticonvulsant activities are listed for the compounds. In most cases, the …
Number of citations: 25 pubs.acs.org

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